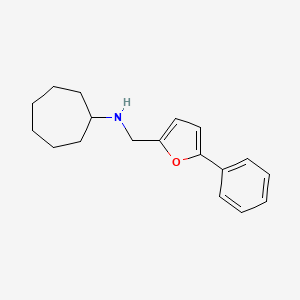(2-dicyclohexylphosphinophenyl)methane, 97% CAS No. 914089-00-2](/img/structure/B6338438.png)
(S)-(-)-[(S)-2-Dicyclohexylphosphinoferrocenyl](N,N-dimethylamino)(2-dicyclohexylphosphinophenyl)methane, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chiral phosphine ligand used for enantioselective synthesis with high yield and high enantioselective results . It has a molecular formula of C43H63FeNP2 and a molecular weight of 711.76 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a ferrocene core and multiple phosphine and amine functional groups . The presence of these functional groups likely contributes to its reactivity and its utility in enantioselective synthesis .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, phosphine ligands like this one are often used in palladium-catalyzed cross-coupling reactions . They can coordinate to a metal center and influence the reactivity and selectivity of the metal complex .Physical And Chemical Properties Analysis
This compound has a molecular weight of 711.76 . It’s a solid at room temperature . More specific physical and chemical properties, such as melting point or solubility, are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Coordination Behavior in Ligands
The compound exhibits significant flexibility and is involved in the synthesis of ligands, particularly as a bis(phosphinoferrocene) derivative. It shows an interesting coordination behavior with metals such as Pd(II) and Au(I), forming various complexes that are characterized by spectroscopic methods and single-crystal X-ray diffraction analysis. These complexes display diverse structures, including bis(phosphine) complexes and tetranuclear, P,P-bridged complexes, showcasing the compound's versatile application in ligand synthesis and metal coordination chemistry (Schulz et al., 2018).
Synthesis of Bis-Phenylmethane Derivatives
The compound is involved in the synthesis of bis-phenylmethane derivatives, which are important intermediates in various chemical reactions. The synthesis process involves reacting N,N-dimethylaniline with formaldehyde, highlighting the compound's role in facilitating chemical transformations and producing high yields of the product, which is critical in industrial and research applications (Liang, 2004).
Aminomethylation of Chlorophyll a Derivatives
The compound serves as a reagent in the aminomethylation of chlorophyll a derivatives, demonstrating its utility in modifying natural compounds. This process enables the synthesis of new derivatives with potential applications in various fields, such as materials science and pharmaceuticals. The high yields and simplicity of the procedure underscore the compound's effectiveness as an aminomethylation reagent (Belykh et al., 2009).
Synthesis of Precursors for Three-State Indicators
The compound is used in the synthesis of precursors for three-state indicators, highlighting its importance in the development of novel materials with unique properties. These materials have potential applications in sensors, displays, and other electronic devices, demonstrating the compound's role in advancing material science and technology (Sarma & Baruah, 2004).
Mecanismo De Acción
Direcciones Futuras
The use of chiral phosphine ligands in enantioselective synthesis is a vibrant area of research in organic chemistry . Future directions may include the development of new ligands with improved reactivity and selectivity, as well as the application of these ligands in the synthesis of complex organic molecules .
Propiedades
InChI |
InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/t38-;;/m0../s1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWXTPVXDDGHHG-ZCLNGFLVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)[C]4[CH][CH][CH][C]4P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)[C]4[CH][CH][CH][C]4P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H63FeNP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


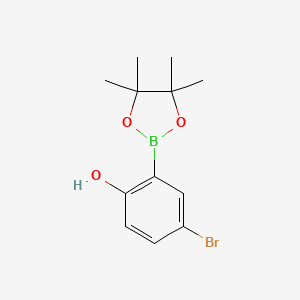
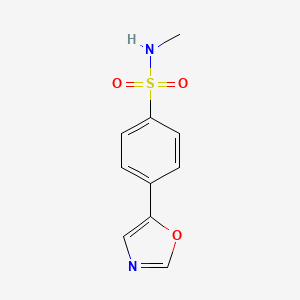
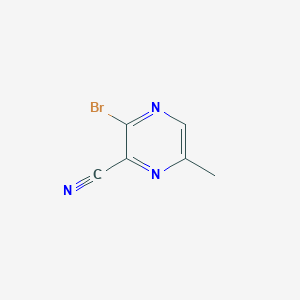
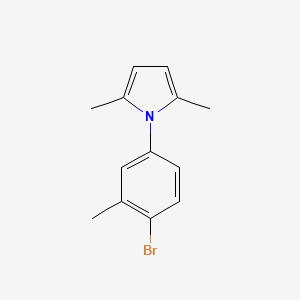
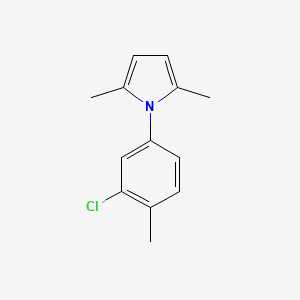

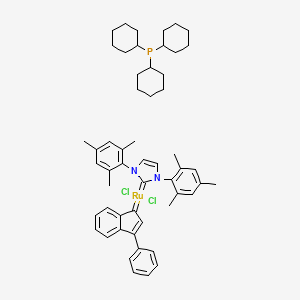
![Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), 99% (99.999%-Ga) [Ga(TMHD)3]](/img/structure/B6338429.png)
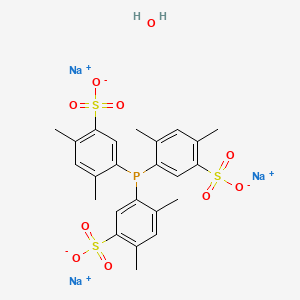
![(R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97%](/img/structure/B6338440.png)

![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)
